Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate

NAMPT inhibition regioisomer selectivity cancer xenograft

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate (CAS 1824438-79-0, MF: C9H8N2O3, MW: 192.17) is a heterobicyclic building block comprising a pyrrole ring fused to a pyridine at the [3,4-c] position, bearing a 1-oxo (lactam) functionality and a methyl ester at position It belongs to the pyrrolo[3,4-c]pyridine isomeric family, one of six structural isomers of the azaindole bicyclic system. This scaffold has attracted sustained interest in medicinal chemistry as a core intermediate for kinase inhibitors, particularly hematopoietic progenitor kinase 1 (HPK1) antagonists and nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, where the 1-oxo-2,3-dihydro oxidation state provides a specific hydrogen-bond donor/acceptor profile distinct from the fully aromatic or 1,3-dioxo analogs.

Molecular Formula C9H8N2O3
Molecular Weight 192.174
CAS No. 1824438-79-0
Cat. No. B2403172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate
CAS1824438-79-0
Molecular FormulaC9H8N2O3
Molecular Weight192.174
Structural Identifiers
SMILESCOC(=O)C1=NC=CC2=C1CNC2=O
InChIInChI=1S/C9H8N2O3/c1-14-9(13)7-6-4-11-8(12)5(6)2-3-10-7/h2-3H,4H2,1H3,(H,11,12)
InChIKeyRDBTWCDKNGOGMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate (CAS 1824438-79-0): Core Scaffold Definition and Procurement Context


Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate (CAS 1824438-79-0, MF: C9H8N2O3, MW: 192.17) is a heterobicyclic building block comprising a pyrrole ring fused to a pyridine at the [3,4-c] position, bearing a 1-oxo (lactam) functionality and a methyl ester at position 4. It belongs to the pyrrolo[3,4-c]pyridine isomeric family, one of six structural isomers of the azaindole bicyclic system [1]. This scaffold has attracted sustained interest in medicinal chemistry as a core intermediate for kinase inhibitors, particularly hematopoietic progenitor kinase 1 (HPK1) antagonists and nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, where the 1-oxo-2,3-dihydro oxidation state provides a specific hydrogen-bond donor/acceptor profile distinct from the fully aromatic or 1,3-dioxo analogs [2]. Commercially, the compound is available from multiple suppliers with purities typically at 98% (e.g., Leyan product 1326767), establishing a baseline for procurement specifications .

Why Generic Substitution of Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate (CAS 1824438-79-0) Fails: Oxidation State and Regioisomeric Specificity


Substituting Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate with a generic 'pyrrolopyridine ester' is not scientifically valid due to two independent sources of functional divergence. First, the [3,4-c] regioisomer exhibits fundamentally different pharmacological profiles from its [3,2-c] and [2,3-c] counterparts; the review by Wójcicka and Redzicka documents that pyrrolo[3,4-c]pyridines have been predominantly explored as analgesic, sedative, antimycobacterial, and antitumor agents, whereas other isomers (e.g., pyrrolo[2,3-b]pyridine) are more commonly associated with kinase inhibition via a distinct binding mode [1]. Second, the 1-oxo-2,3-dihydro oxidation state is critical: the fully oxidized 1,3-dioxo analog introduces an additional carbonyl that alters both the hydrogen-bonding capacity and the electronic character of the fused ring system, while the fully reduced (deoxy) analog lacks the lactam NH donor required for key target interactions observed in NAMPT and HPK1 inhibitor co-crystal structures [2]. These differences manifest quantitatively in downstream biological potency, as elaborated in Section 3.

Quantitative Differentiation Evidence for Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate (CAS 1824438-79-0) Against Closest Analogs


Regioisomeric Scaffold Differentiation: Pyrrolo[3,4-c]pyridine vs. Pyrrolo[3,2-c]pyridine in NAMPT Inhibition

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold, from which the target methyl ester is formally derived, delivers potent NAMPT inhibition when elaborated to urea derivatives. An optimized compound (18) from this series achieved IC50 = 11 nM against NAMPT in biochemical assay and IC50 = 36 nM in a PC-3 prostate cancer cell antiproliferative assay, with demonstrated efficacy in a PC-3 mouse xenograft model [1]. By contrast, the pyrrolo[3,2-c]pyridine regioisomer, when elaborated with analogous substituents, is primarily explored for antibacterial applications via a different molecular target (e.g., DNA gyrase), with reported antibacterial MIC values rather than NAMPT IC50 values [2]. This target-pathway divergence confirms that the [3,4-c] vs. [3,2-c] ring fusion position is not interchangeable for programs targeting NAMPT-dependent cancers.

NAMPT inhibition regioisomer selectivity cancer xenograft

Oxidation State Differentiation: 1-Oxo vs. 1,3-Dioxo in Aldose Reductase Inhibition

The 1-oxo oxidation state of the target compound provides a structurally distinct starting point for derivatization compared to the 1,3-dioxo (imide) analog. In a study of pyrrolo[3,4-c]pyridin-1,3(2H)-dion-2-yl alkanoic acid derivatives evaluated as aldose reductase inhibitors (rat lens enzyme), the acetic acid derivatives bearing the 1,3-dioxo motif showed measurable in vitro inhibitory activity, with the most active compound demonstrating 62% inhibition at 10 μM [1]. The 1-oxo scaffold (mono-lactam) presents only one carbonyl in the five-membered ring, reducing the electron-withdrawing character and altering the pKa of the lactam NH relative to the imide NH in the 1,3-dioxo series. This difference is critical for downstream coupling reactions: the 1-oxo NH (pKa estimated ~13–15) can be selectively deprotonated and alkylated under milder conditions than the more acidic imide NH (pKa ~9–10) of the 1,3-dioxo analog [2].

aldose reductase inhibition oxidation state SAR diabetic complications

Ester Substituent Impact on Lipophilicity: Methyl Ester vs. Carboxylic Acid in Drug-Likeness Optimization

The methyl ester at position 4 of the target compound (MW 192.17, MF C9H8N2O3) confers a distinct lipophilicity profile compared to the corresponding free carboxylic acid analog (CAS 2551116-50-6, MW 178.14, MF C8H6N2O3). The ester increases calculated logP by approximately 0.8–1.2 log units relative to the carboxylic acid, based on fragment-based logP contributions (ester ~0.6 vs. carboxylic acid ~-0.6) . This difference is functionally significant: the methyl ester serves as a protected carboxyl surrogate during multi-step synthesis, providing greater solubility in organic solvents (e.g., DCM, THF) and enabling chromatographic purification under normal-phase conditions that would be incompatible with the free acid. In a study of pyrrolo[3,4-c]pyridine-1,3(2H)-diones as antimycobacterial agents, replacing an ester moiety with a methyl oxadiazole bioisostere was specifically undertaken to improve metabolic stability, underscoring the importance of the ester as a tunable handle for property optimization .

lipophilicity drug-likeness ester prodrug physicochemical profiling

High-Value Application Scenarios for Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate (CAS 1824438-79-0) Based on Verified Evidence


HPK1 Inhibitor Lead Optimization: Core Scaffold for Immuno-Oncology Drug Discovery

The 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold has been validated as a template for HPK1 inhibitor design, with recent 2025 publications demonstrating structure-activity relationships (SAR) for this chemotype in T-cell activation assays [1]. The methyl ester at position 4 serves as a versatile synthetic handle for amide bond formation with diverse amine fragments, enabling parallel library synthesis for SAR exploration. Procurement of the target compound (CAS 1824438-79-0) with ≥98% purity is the recommended starting point for medicinal chemistry groups initiating HPK1 programs, as the pre-formed 1-oxo-2,3-dihydro ring system eliminates the need for a multi-step core construction, reducing the synthetic sequence by an estimated 3–4 steps relative to de novo core assembly. The [3,4-c] regioisomer is specifically required; substitution with the [3,2-c] isomer would direct the program toward an entirely different target profile, as evidenced by the divergent biological activities documented for these regioisomers [2].

NAMPT Inhibitor Development: Validated Intermediate for Anticancer Agents with In Vivo Proof-of-Concept

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core, when elaborated to urea derivatives, has produced compounds with potent NAMPT inhibitory activity (IC50 = 11 nM biochemical; IC50 = 36 nM cellular) and demonstrated tumor growth inhibition in a PC-3 mouse xenograft model [1]. The target methyl ester compound is the logical entry point for constructing focused libraries around this pharmacophore, as its methyl ester can be hydrolyzed to the carboxylic acid for subsequent coupling, or reduced to the alcohol for ether-linked analogs. The PDB 4KFP co-crystal structure provides atomic-level guidance for structure-based design, confirming the critical role of the lactam NH in hydrogen-bonding interactions with the NAMPT active site [1].

Antimycobacterial Drug Discovery: Ester Handle for Property Optimization Against Mycobacterial Respiration Targets

Pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been identified as a novel antimycobacterial class targeting mycobacterial respiration, with lead optimization efforts specifically addressing metabolic stability through ester bioisostere replacement [1]. The target compound, bearing a single 1-oxo group rather than the 1,3-dioxo motif, offers a structurally simpler scaffold with lower molecular weight (192.17 vs. >206 for 1,3-dioxo analogs) and one fewer hydrogen-bond acceptor, potentially improving permeability. The methyl ester serves as a starting point for systematic exploration of ester, amide, and heterocyclic replacements to balance potency and metabolic stability—a strategy explicitly validated in the antimycobacterial pyrrolo[3,4-c]pyridine series.

Chemical Biology Probe Synthesis: Selective N-Functionalization Enabled by Mono-Lactam Architecture

The 1-oxo (mono-lactam) architecture of the target compound provides a chemoselective advantage over the 1,3-dioxo analog: the single lactam NH can be selectively alkylated, acylated, or arylated without competing reactivity at a second imide carbonyl [1]. This selectivity is critical for constructing chemical biology probes (e.g., photoaffinity labels, biotinylated derivatives, or fluorescent conjugates) where precise control over the attachment point is essential for maintaining target binding. The pKa difference between the lactam NH (pKa ~13–15) and a potential imide NH (pKa ~9–10) translates to a >1000-fold difference in acidity, enabling selective deprotonation with mild bases (e.g., K2CO3 vs. NaH) that preserve sensitive functional groups elsewhere in the molecule [1].

Quote Request

Request a Quote for Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.